molecular formula C19H9ClO6 B12219200 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-hydroxychromen-2-one

3-(6-Chloro-2-oxochromene-3-carbonyl)-6-hydroxychromen-2-one

Cat. No.: B12219200
M. Wt: 368.7 g/mol
InChI Key: GPVOWCNKXLZSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloro-2-oxochromene-3-carbonyl)-6-hydroxychromen-2-one is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-hydroxychromen-2-one typically involves multiple steps. One common method starts with the preparation of 6-chloro-2-oxochromene-3-carbonyl chloride. This intermediate is then reacted with appropriate reagents to introduce the hydroxy group at the 6th position of the chromene ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-2-oxochromene-3-carbonyl)-6-hydroxychromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

3-(6-Chloro-2-oxochromene-3-carbonyl)-6-hydroxychromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-hydroxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-oxochromene-3-carbonyl chloride
  • 6-Chloro-2-oxochromene-3-carboxylic acid
  • 6-Chloro-2-oxochromene-3-carbonyl chloride

Uniqueness

Compared to similar compounds, 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-hydroxychromen-2-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydroxy group at the 6th position and the carbonyl group at the 3rd position make it particularly versatile for various applications .

Properties

Molecular Formula

C19H9ClO6

Molecular Weight

368.7 g/mol

IUPAC Name

3-(6-chloro-2-oxochromene-3-carbonyl)-6-hydroxychromen-2-one

InChI

InChI=1S/C19H9ClO6/c20-11-1-3-15-9(5-11)7-13(18(23)25-15)17(22)14-8-10-6-12(21)2-4-16(10)26-19(14)24/h1-8,21H

InChI Key

GPVOWCNKXLZSQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=C(C(=O)O2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.